6-Chloro-3-iodoquinolin-4(1H)-one

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Building 1,3,6-trisubstituted 4-quinolone libraries often stalls when mono-halogenated scaffolds limit sequential diversification. 6-Chloro-3-iodoquinolin-4(1H)-one solves this with orthogonal C3-I and C6-Cl reactive sites. - Enables a validated two-step, one-pot Suzuki-Miyaura sequence, multiplying analog output from a single starting material. - Commercially available at 95% purity, eliminating custom synthesis delays for SAR or probe construction. - Dual handles support independent introduction of targeting and reporter elements for PROTAC or fluorescent probe design.

Molecular Formula C9H5ClINO
Molecular Weight 305.499
CAS No. 1330754-24-9
Cat. No. B597606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodoquinolin-4(1H)-one
CAS1330754-24-9
Molecular FormulaC9H5ClINO
Molecular Weight305.499
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)C(=CN2)I
InChIInChI=1S/C9H5ClINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
InChIKeyVBUAJWSVMGQENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Chloro-3-iodoquinolin-4(1H)-one (CAS 1330754-24-9) – A Strategic Building Block for Sequential Cross-Coupling


6-Chloro-3-iodoquinolin-4(1H)-one (CAS 1330754-24-9) is a heterocyclic building block belonging to the 4-quinolone family, featuring a 6-chloro substituent and a 3-iodo handle on the core scaffold [1]. This specific halogenation pattern—iodine at C3 and chlorine at C6—is explicitly designed to enable regioselective, sequential palladium-catalyzed cross-coupling reactions, providing access to structurally diverse 1,3,6-trisubstituted 4-quinolones that are of significant interest in medicinal chemistry [2].

Why 6-Chloro-3-iodoquinolin-4(1H)-one Cannot Be Replaced by Simpler Quinolinone Analogs


Generic substitution with mono-halogenated quinolinones (e.g., 3-iodoquinolin-4(1H)-one or 6-chloroquinolin-4(1H)-one) fails for applications requiring sequential, site-selective diversification of the 4-quinolone scaffold. The unique combination of a highly reactive C3–I bond for initial Suzuki–Miyaura coupling and a less reactive C6–Cl bond for subsequent orthogonal functionalization is essential for constructing 1,3,6-trisubstituted libraries [1]. Analogs lacking this dual-halogen pattern preclude the defined reaction sequence and limit the chemical space accessible in a single synthetic route, directly impacting the efficiency of medicinal chemistry campaigns that rely on scaffold diversification [2].

Quantitative Differentiation: 6-Chloro-3-iodoquinolin-4(1H)-one vs. Closest Analogs


Regioselective Sequential Cross-Coupling: Orthogonal Reactivity of C3–I and C6–Cl

The 6-chloro-3-iodoquinolin-4(1H)-one scaffold is specifically designed for regioselective sequential functionalization. The C3–I bond undergoes Suzuki–Miyaura coupling with high selectivity in the first step, leaving the C6–Cl bond intact for a subsequent orthogonal transformation, such as a second Suzuki coupling, Sonogashira reaction, or aminocarbonylation [1]. In contrast, mono-halogenated analogs (e.g., 3-iodoquinolin-4(1H)-one or 6-chloroquinolin-4(1H)-one) permit only a single diversification step, severely limiting scaffold elaboration [2]. The 6-bromo-3-iodo analog (CAS 1320361-71-4) exhibits similar orthogonal reactivity, but the C6–Br bond is more reactive than C6–Cl in palladium-catalyzed cross-couplings, which can lead to undesired competing reactions or reduced selectivity in the sequential process .

Medicinal Chemistry Organic Synthesis Palladium Catalysis

Synthetic Efficiency: Direct Access to 6-Chloro-3-iodoquinolin-4(1H)-one vs. 6-Bromo-3-iodo Analog

While both 6-chloro-3-iodoquinolin-4(1H)-one and 6-bromo-3-iodoquinolin-4(1H)-one are employed in sequential cross-coupling strategies, the chloro analog offers a distinct advantage in terms of commercial availability and cost. The target compound (CAS 1330754-24-9) is widely stocked by multiple reputable vendors with standard purity specifications of 95–97% . In contrast, the 6-bromo-3-iodo analog (CAS 1320361-71-4) is less commonly listed and often requires custom synthesis inquiries, leading to longer lead times and higher procurement costs .

Process Chemistry Building Block Sourcing Halogenated Heterocycles

Scaffold Diversification: 6-Chloro-3-iodoquinolin-4(1H)-one vs. 6-Chloro-8-iodo Analog

The substitution pattern of halogens on the quinolin-4(1H)-one core critically dictates the accessibility of substitution vectors for SAR exploration. 6-Chloro-3-iodoquinolin-4(1H)-one places the iodine at the C3 position, which is a well-precedented site for initial Suzuki coupling in sequential functionalization protocols, and the chlorine at C6, a common position for modulating physicochemical properties in bioactive quinolones [1]. The regioisomeric 6-chloro-8-iodoquinolin-4(1H)-one (CAS 1171918-81-2) positions the iodine at C8, which is sterically more hindered and electronically distinct, potentially limiting cross-coupling efficiency and altering the scope of accessible derivatives .

Medicinal Chemistry Structure-Activity Relationship Quinolone Library Synthesis

Medicinal Chemistry Relevance: 4-Quinolone Scaffold with Halogen Handles vs. Non-Halogenated Analogs

Quinolin-4(1H)-ones are a privileged scaffold in medicinal chemistry, with halogen substitution at C6 and C3 known to modulate biological activity. Halogenated quinolinones, particularly those with substitution at C6 or C7, have been shown to exhibit enhanced analgesic and anti-inflammatory activities compared to non-halogenated analogs [1]. Furthermore, 6-chloro-substituted quinolones are established pharmacophores in antibacterial agents (e.g., fluoroquinolones) and have demonstrated inhibitory activity against EGFR tyrosine kinase . While direct biological data for 6-chloro-3-iodoquinolin-4(1H)-one are limited in public literature, the dual-halogen pattern enables rapid derivatization to probe SAR around the quinolinone core, a capability not offered by non-halogenated or mono-halogenated analogs [2].

Drug Discovery Kinase Inhibition Antimicrobial Agents

Optimal Application Scenarios for 6-Chloro-3-iodoquinolin-4(1H)-one Based on Quantitative Evidence


Medicinal Chemistry Library Synthesis via Sequential Cross-Coupling

Use 6-chloro-3-iodoquinolin-4(1H)-one as a central building block for generating diverse libraries of 1,3,6-trisubstituted 4-quinolones. The orthogonal reactivity of the C3–I and C6–Cl bonds enables a two-step, one-pot sequential Suzuki–Miyaura coupling strategy, dramatically increasing the number of analogs accessible from a single starting material [1]. This approach is directly validated by the divergent synthesis methodology described by Cross and Manetsch (2010), which specifically utilizes this scaffold for generating medicinally important 4-quinolones .

Kinase Inhibitor and Anti-Infective Hit-to-Lead Optimization

Employ 6-chloro-3-iodoquinolin-4(1H)-one in SAR campaigns targeting kinases (e.g., EGFR-TK) or antimicrobial targets. The 4-quinolone core is a recognized pharmacophore in these therapeutic areas, and the dual halogen handles allow systematic variation at C3 and C6 to optimize potency, selectivity, and physicochemical properties [1]. The compound's ready commercial availability (95–97% purity) supports rapid initiation of SAR studies without the delays associated with custom synthesis of bromo analogs .

Process Chemistry and Route Scouting for Complex Quinolone APIs

Incorporate 6-chloro-3-iodoquinolin-4(1H)-one into process development workflows for complex 4-quinolone-based active pharmaceutical ingredients (APIs). The regioselective sequential cross-coupling strategy demonstrated with this scaffold reduces the number of synthetic steps and improves overall yield compared to linear synthetic approaches that require protection/deprotection or separate halogenation steps [1]. The well-defined orthogonal reactivity minimizes byproduct formation and simplifies purification, which are critical factors in scaling up to kilogram quantities.

Chemical Biology Probe Synthesis Requiring Dual Functionalization

Utilize 6-chloro-3-iodoquinolin-4(1H)-one for the synthesis of bifunctional chemical probes, such as PROTACs or fluorescently labeled ligands. The sequential cross-coupling capability allows the independent introduction of a biological recognition element (via C3 coupling) and a reporter tag or E3 ligase ligand (via C6 coupling) in a controlled, stepwise manner [1]. This regioisomeric control is not achievable with mono-halogenated or regioisomeric dihalogenated analogs, making this compound uniquely suited for precise molecular construction in chemical biology .

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